3-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Molecular Structure Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Synthesis and Antibacterial Activity
One study involved the design and synthesis of novel derivatives related to the imidazo[1,2-a]pyrazin structure, which demonstrated antibacterial activity. The research outlined the chemical synthesis process, starting from ethyl 2-amino-2-thioxoacetate to the final compounds, which were evaluated for their antibacterial properties (Prasad, 2021).
Development of Heterocyclic Compounds
Another study reported on the synthesis of 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives and their annulation with imidazole and pyrimidine rings. These compounds were synthesized through reactions involving malononitrile and cyanoacetamide, leading to the formation of various heterocyclic compounds with potential for further pharmacological exploration (Yakovenko et al., 2020).
Functionalized Indole Derivatives
Research into functionalized indole derivatives utilizing the imidazo[1,2-b]pyrazole framework has been conducted, demonstrating the synthesis of novel pyrazolo[1,5-a]pyrimidines. This study highlighted the versatility of the imidazo[1,2-b]pyrazole structure in generating compounds of pharmaceutical interest (El‐Mekabaty et al., 2017).
Ligand Synthesis for Coordination Chemistry
The synthesis of flexible bis(pyrazol-1-yl)alkanes and related ligands was explored for applications in coordination chemistry. These ligands were synthesized in a superbasic medium and have implications for the development of novel coordination compounds (Potapov et al., 2007).
Generation of Diverse Chemical Libraries
A study on the generation of a structurally diverse chemical library through alkylation and ring closure reactions utilized a ketonic Mannich base. This work illustrated the potential of such structures in generating a wide range of compounds with different biological activities (Roman, 2013).
Mechanism of Action
Target of Action
Imidazole-containing compounds have been known to exhibit a broad range of biological activities . They have been used in the treatment of various conditions such as bacterial infections, inflammation, tumors, diabetes, allergies, fever, viral infections, and more .
Mode of Action
Imidazole derivatives have been reported to show different biological activities . For instance, some imidazole derivatives have shown significant anti-proliferative activity against certain cancer cell lines .
Biochemical Pathways
Imidazole derivatives have been reported to affect various biochemical pathways related to their broad spectrum of biological activities .
Result of Action
Certain imidazole derivatives have shown significant anti-proliferative activity, especially against non-small cell lung cancer a549 and h460 .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(6-ethylimidazo[1,2-b]pyrazol-1-yl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-2-9-8-10-13(5-3-4-11)6-7-14(10)12-9/h6-8H,2-5,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCLDIPYZGXQNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C=CN(C2=C1)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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